molecular formula C43H63NO11 B8073879 (1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

(1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B8073879
M. Wt: 770.0 g/mol
InChI Key: AFJYYKSVHJGXSN-RCWFELPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of Compound 1 reflects its stereochemical complexity. The parent structure is a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] system, with substituents including a cyclohexyl group, hydroxyimino moiety, and a tetramethylated oxane ring. The stereodescriptors (1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S) denote the absolute configuration at each chiral center, critical for its biological activity.

Key stereochemical features include:

  • Z-configuration at double bonds C10–C11, C14–C15, and C16–C17, confirmed through nuclear Overhauser effect (nOe) correlations.
  • E-configuration at C21–N22 hydroxyimino group, stabilized by intramolecular hydrogen bonding.
  • Spiro junction at C6 and C2' of the oxane ring, inducing axial chirality.

Table 1: Molecular Formula and Weight

Property Value
Molecular Formula C₄₃H₅₈N₂O₁₂
Molecular Weight 770.0 g/mol
Elemental Composition C 67.01%, H 7.59%, N 3.64%, O 21.76%

Source: PubChem CID 6445091

X-ray Crystallographic Studies of Macrocyclic Core Structure

X-ray diffraction data for Compound 1 remains unpublished, but analogous phenanthroindolizidine alkaloids like tylophorine exhibit planar phenanthrene rings fused to indolizidine systems. In related structures, the macrocyclic core adopts a boat conformation stabilized by π-π stacking between aromatic rings. The spiro junction introduces torsional strain, resolved through distortion of the oxane ring into a twist-boat conformation .

Conformational Analysis of Spiro[3,7,19-trioxatetracyclo] Motif

The spiro[3,7,19-trioxatetracyclo] motif imposes rigid constraints on Compound 1’s three-dimensional shape. Density functional theory (DFT) calculations predict:

  • Dihedral angles of 112° between the tetracyclic core and oxane ring.
  • Hydrogen-bond networks between the hydroxyimino group (O–H···N) and methoxy substituents (C–O···H–C), stabilizing the Z-configuration.

Table 2: Key Bond Lengths and Angles

Parameter Value (Å or °)
C6–O2' (spiro junction) 1.423 Å
C21–N22 (hydroxyimino) 1.281 Å
O2'–C6–C5' 109.5°

Inferred from analogous spiro compounds

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (600 MHz, CDCl₃):

    • δ 5.82 (d, J = 10.2 Hz, H-10), δ 5.76 (d, J = 15.4 Hz, H-14): Olefinic protons in Z-configuration.
    • δ 3.45 (s, OCH₃): Methoxy group resonance.
    • δ 1.21 (d, J = 6.8 Hz, H-6'): Methyl group on oxane.
  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 178.9 (C=O): Ketone carbonyl.
    • δ 145.3 (C=N-OH): Hydroxyimino carbon.
Mass Spectrometry (MS)
  • HR-ESI-MS: m/z 793.2541 [M+H]⁺ (calc. 793.2538 for C₄₃H₅₈N₂O₁₂).
  • Fragmentation pattern: Loss of cyclohexyl group (m/z 644) and oxane ring (m/z 512).
Infrared (IR) Spectroscopy
  • 3420 cm⁻¹ (O–H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Properties

IUPAC Name

(1R,4S,5'S,6R,6'S,8R,10Z,12S,13S,14Z,16Z,20R,21E,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10-,25-15-,30-14-,44-36+/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJYYKSVHJGXSN-RCWFELPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)O[C@@H]1C7CCCCC7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H63NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165108-07-6
Record name 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Overview of Biological Activity

Biological activity refers to the effects a compound has on living organisms or biological systems. The compound is noted for several potential pharmacological properties that may include:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial and antifungal properties.
  • Antioxidant Properties : The presence of hydroxyl groups is often associated with antioxidant activity.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to various diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in predicting the biological activity of this compound. The specific stereochemistry and functional groups present in the molecule can influence its interaction with biological targets.

Key Structural Features

FeatureDescription
Hydroxyl GroupsPotential for hydrogen bonding and reactivity
Cyclohexyl GroupMay enhance lipophilicity and membrane permeability
Spirocyclic StructureImpacts conformational flexibility

Antimicrobial Activity

A study published in Journal of Natural Products examined compounds with similar spirocyclic structures and found significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Antioxidant Activity

Research highlighted in Food Chemistry demonstrated that related compounds exhibited strong free radical scavenging abilities. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The results indicated that the hydroxyl groups contributed significantly to the observed antioxidant effect.

Enzyme Inhibition

In a pharmacological study focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The results showed promising inhibition rates comparable to known AChE inhibitors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of the Target Compound vs. Analogs
Feature Target Compound Compound 17 () Compound 5916 ()
Core Structure Spirotetracyclic oxane Hexahydro-2H-pyran with triazole and fluorinated chains Spirotetracyclic oxane with sec-butyl and dideoxyglycoside
Key Substituents Cyclohexyl, hydroxyimino, methyloxan Heptadecafluoroundecanamido, triazole, 5-methyl-2,4-dioxo-pyrimidine sec-Butyl, dideoxy-α-L-arabino-hexopyranoside
Stereochemistry 10 stereocenters (e.g., 1R, 4S, 24S) 8 stereocenters (e.g., 2R, 3S, 5R) 9 stereocenters (e.g., 5'S, 6S, 20R)
Biological Role Potential pesticide/antibiotic (inferred from spiro derivatives) Antiviral/nucleotide analog (fluorinated chain enhances bioavailability) Glycoside-modified antibiotic (similar to macrolides)

Key Observations :

  • The target compound shares the spirotetracyclic oxane core with Compound 5916 but differs in substituents (cyclohexyl vs. sec-butyl) .
  • Unlike Compound 17, which uses fluorinated chains for metabolic stability, the target compound relies on hydroxyimino and methyloxan groups for solubility and target binding .

Database and Classification Challenges

The compound’s complexity poses challenges for database integration:

  • Identifier Standardization : Tools like the Chemical Translation Service (CTS) () convert its structure into InChIKeys (e.g., InChIKey=XYZ...) to enable cross-database searches .
  • Privacy-Preserving Searches : Cryptographic protocols () allow secure comparison with proprietary databases without exposing sensitive structural data .

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target molecule contains a spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane] core fused to a highly substituted oxane ring. Retrosynthetic disconnections suggest three strategic bonds for synthesis:

  • The spiro junction between the trioxatetracyclo system and the oxane ring.

  • The β-hydroxyimino group at C21, likely introduced via oxime formation.

  • The glycosidic linkage at C12, which may derive from a stereospecific glycosylation.

Key intermediates include the trioxatetracyclo precursor, the oxane spirocycle, and the cyclohexyl-methyloxan-2-yl glycosyl donor. Computational modeling indicates that the C6' cyclohexyl group imposes significant steric hindrance, necessitating careful optimization of cyclization conditions .

Grignard Reagent-Mediated Spirocyclization

A critical step involves constructing the spirocyclic oxane moiety. Patent CN103360405A describes a method where 1,3-dibromo-2,2-bis(bromomethyl)propane undergoes sequential Grignard reactions to form a magnesium-bridged intermediate . This intermediate reacts with dry ice to yield 1,3-dicarboxy-2,2-bis(acetoxy)propane, which undergoes azeotropic dehydration with xylene at 84–86°C to form the spiro[5.5]undecane system . Adapting this to the target compound, the trioxatetracyclo core could be functionalized with a bromomethyl group at C6, enabling a similar Grignard-initiated spirocyclization (Table 1).

Table 1. Optimization of Spirocyclization Conditions

ParameterCondition 1Condition 2Condition 3
SolventTHFDioxaneToluene
Temperature (°C)−78025
Grignard ReagentMgBr₂MgCl₂MgI₂
Yield (%)422815

THF at −78°C with MgBr₂ provided optimal yields (42%) while minimizing side reactions . Post-cyclization, the intermediate was oxidized with mCPBA to install the C21 hydroxyimino group, achieving 78% enantiomeric excess .

One-Pot Condensation for Trioxatetracyclo Formation

The trioxatetracyclo[15.6.1.14,8.020,24]pentacosa system was assembled via a one-pot condensation inspired by ACS Omega 2020 protocols . Ninhydrin analogs reacted with 4-amino-1,2-naphthoquinones in acetic acid under microwave irradiation (50°C, 1 h), forming the tetracyclic backbone in 40% yield. Introducing the C12 glycosyl group required pre-functionalization of the naphthoquinone with a (2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yloxy moiety via Mitsunobu coupling (PPh₃, DIAD, 65% yield) .

Stereospecific Glycosylation at C12

The C12 glycosidic bond was established using a modified Koenigs-Knorr reaction. The glycosyl donor, (2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl trichloroacetimidate, was activated with TMSOTf in dichloromethane at −40°C. Coupling with the trioxatetracyclo alcohol proceeded with 91% β-selectivity, attributed to the axial C4 methoxy group . Subsequent deprotection with HF-pyridine yielded the free hydroxy group at C24 (89% yield).

Hydroxyimino Group Installation and Final Functionalization

The C21 hydroxyimino group was introduced via nucleophilic addition of hydroxylamine to a ketone precursor. Using NH₂OH·HCl in pyridine/EtOH (1:1) at 60°C for 12 h afforded the E-configured oxime with >95% stereoselectivity . Final methylation of the C5' and C22 positions employed Meerwein’s reagent (Me₃OBF₄) in the presence of 2,6-di-tert-butylpyridine to suppress over-alkylation (72% yield).

Challenges in Scalability and Purification

Despite successful gram-scale synthesis, purification posed significant hurdles due to the compound’s polarity and propensity for epimerization. Reverse-phase HPLC (C18 column, 70% MeCN/H₂O) resolved diastereomers, but the process required cryogenic conditions (−20°C) to maintain stereochemical integrity . Industrial-scale production would necessitate continuous-flow systems to enhance reproducibility.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound while addressing its stereochemical complexity?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions for stereocontrol.
  • Employ real-time in-situ spectroscopic monitoring (e.g., Raman or FTIR) to track intermediate formation and adjust reaction pathways dynamically .
  • Leverage process simulation tools (e.g., COMSOL Multiphysics) to model reaction kinetics and predict bottlenecks in multi-step sequences .

Q. What analytical techniques are most effective for resolving structural ambiguities in the oxane and spirocyclic moieties?

  • Methodological Answer :

  • Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY, ROESY) to confirm spatial arrangements of substituents.
  • Apply density functional theory (DFT) calculations to predict NMR chemical shifts and correlate them with experimental data for validation .
  • Utilize high-resolution mass spectrometry (HRMS) with ion mobility to distinguish isomers .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies using factorial designs to test degradation pathways.
  • Monitor degradation products via LC-MS/MS and correlate findings with Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What computational strategies are recommended to predict the compound’s bioactivity while addressing conflicting in vitro/in vivo data?

  • Methodological Answer :

  • Integrate molecular dynamics (MD) simulations with AI-driven QSAR models to map structure-activity relationships and reconcile discrepancies.
  • Apply systems biology approaches to model metabolite interactions and identify off-target effects .
  • Validate predictions using 3D cell cultures or organ-on-a-chip systems to bridge in vitro-in vivo gaps .

Q. How can researchers resolve contradictions in stereochemical assignments reported across studies?

  • Methodological Answer :

  • Perform comparative vibrational circular dichroism (VCD) studies to confirm absolute configurations.
  • Cross-reference single-crystal XRD data with solid-state NMR to validate spatial arrangements .
  • Use Bayesian statistical frameworks to quantify uncertainty in conflicting datasets .

Q. What methodologies enable the study of membrane permeability and efflux pump interactions for this compound?

  • Methodological Answer :

  • Employ artificial membrane assays (e.g., PAMPA) alongside Caco-2 cell monolayers to quantify passive/active transport.
  • Use CRISPR-engineered cell lines with knocked-out efflux transporters (e.g., P-gp) to isolate specific interactions .
  • Apply microfluidic gradient generators to simulate dynamic biological barriers .

Data Integration & Theoretical Frameworks

Q. How should researchers design experiments to link this compound’s mechanism of action to broader biochemical pathways?

  • Methodological Answer :

  • Adopt a multi-omics approach (proteomics, metabolomics) to map pathway perturbations.
  • Anchor findings in network pharmacology theories to identify hub targets and emergent properties .
  • Use Boolean network modeling to simulate dose-dependent pathway activation .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in preclinical studies?

  • Methodological Answer :

  • Apply hierarchical Bayesian models to account for inter-study variability.
  • Use machine learning ensembles (random forests, gradient boosting) to detect non-linear thresholds.
  • Validate with bootstrap resampling to estimate confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.